molecular formula C6H7NO3 B6246487 rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2742386-94-1

rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No. B6246487
CAS RN: 2742386-94-1
M. Wt: 141.1
InChI Key:
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Description

Rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, also known as racemic oxazabicyclohexane-6-carboxylic acid, is a chiral molecule that has been widely used in the synthesis of pharmaceuticals and other compounds. It is a versatile building block for the synthesis of a variety of compounds, including drugs, dyes, and other industrial chemicals. The racemic form of the molecule has been used in a variety of syntheses, as well as in the development of new drugs.

Scientific Research Applications

Rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research. It has been used as a chiral building block in the synthesis of various drugs and other compounds, as well as in the development of new drugs. Additionally, the molecule has been used in the synthesis of a variety of catalysts and other compounds for use in organic synthesis. It has also been used to study the effects of chirality on the properties of various compounds.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is not fully understood. However, it is believed that the molecule has a chiral environment that can affect the properties of other compounds. Additionally, the molecule can bind to other molecules, such as proteins, and alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid are not fully understood. However, the molecule has been shown to have some effects on the metabolism of other compounds. Additionally, it has been shown to have some effects on the activity of enzymes and other proteins.

Advantages and Limitations for Lab Experiments

Rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several advantages for use in laboratory experiments. It is a versatile building block for the synthesis of a variety of compounds, including drugs, dyes, and other industrial chemicals. Additionally, the molecule has a chiral environment that can affect the properties of other compounds, and it can bind to other molecules, such as proteins, and alter their structure and function.
However, there are also some limitations to using rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid in laboratory experiments. The molecule is not very soluble in water, and it is not very stable in the presence of oxygen. Additionally, the effects of the molecule on the metabolism of other compounds and on the activity of enzymes and other proteins are not fully understood.

Future Directions

There are several potential future directions for the use of rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. One potential direction is the development of new drugs and other compounds using the molecule as a building block. Additionally, further research into the biochemical and physiological effects of the molecule could be conducted. The molecule could also be used to study the effects of chirality on the properties of various compounds. Finally, the molecule could be used to develop new catalysts and other compounds for use in organic synthesis.

Synthesis Methods

Rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can be synthesized via a variety of methods. One of the most common methods is the reaction of 2-methyl-2-propanol with dimethylformamide, followed by the addition of sodium hydroxide and sodium sulfite. This reaction produces a rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid mixture of the molecule. Other methods of synthesis include the reaction of 2-methyl-2-propanol with ethyl acetate, followed by the addition of sodium hydroxide and sodium sulfite, and the reaction of 2-methyl-2-propanol with dimethyl sulfoxide, followed by the addition of sodium hydroxide and sodium sulfite.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, introduction of a carboxylic acid group, and oxidation of a ketone to form a carboxylic acid.", "Starting Materials": ["(R)-3-Aminocyclopent-2-enone", "Ethyl acetoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethanol", "Water"], "Reaction": ["Step 1: Conversion of (R)-3-Aminocyclopent-2-enone to bicyclic intermediate using ethyl acetoacetate and sodium hydroxide", "Step 2: Acidification of intermediate with hydrochloric acid to form carboxylic acid group", "Step 3: Neutralization of acid with sodium bicarbonate", "Step 4: Isolation of product by extraction with methanol and ethanol", "Step 5: Purification of product by recrystallization from water", "Step 6: Oxidation of ketone to carboxylic acid using sodium hypochlorite and sodium sulfate"] }

CAS RN

2742386-94-1

Product Name

rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Molecular Formula

C6H7NO3

Molecular Weight

141.1

Purity

95

Origin of Product

United States

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